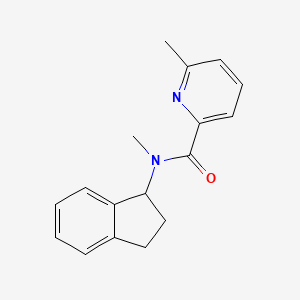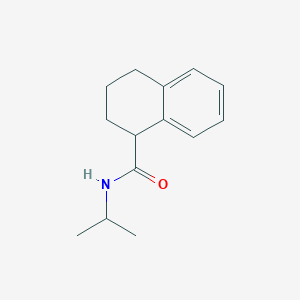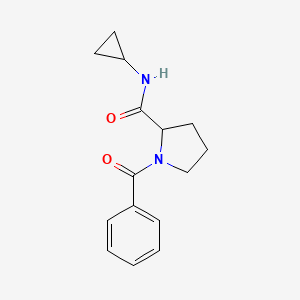![molecular formula C16H21NO2 B7494096 [2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)
[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone is a chemical compound that belongs to the category of synthetic cathinones. It is commonly referred to as 4-MeO-PVP and has gained popularity due to its psychoactive effects. The compound has been used for scientific research purposes due to its unique properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-MeO-PVP involves its interaction with the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. The compound binds to the transporter, preventing the reuptake of dopamine, leading to increased levels of dopamine in the brain. This results in the psychoactive effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MeO-PVP are similar to other synthetic cathinones. The compound produces stimulant effects such as increased alertness, euphoria, and increased energy. It also produces side effects such as increased heart rate, hypertension, and hyperthermia. These effects are due to the compound's interaction with the central nervous system and the release of neurotransmitters such as dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-MeO-PVP in lab experiments include its potent dopamine reuptake inhibition activity, which can be used to study addiction and other neurological disorders. However, the compound's psychoactive effects and potential for abuse make it challenging to use in research. The purity of the final product is also critical for its use in scientific research.
Orientations Futures
There are several future directions for the study of 4-MeO-PVP. One potential direction is the development of new therapeutic applications for the compound, such as the treatment of addiction and other neurological disorders. Another direction is the study of the compound's long-term effects on the central nervous system and its potential for toxicity. The development of new synthesis methods and purification techniques for the compound is also an area of future research.
Méthodes De Synthèse
The synthesis of 4-MeO-PVP involves the reaction between 4-methylpropiophenone and 2-(2-methoxyethoxy)ethylamine. The reaction is catalyzed by a strong acid, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is critical for its use in scientific research.
Applications De Recherche Scientifique
4-MeO-PVP has been used in scientific research to study its effects on the central nervous system. The compound has been found to act as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This property has been studied in the context of addiction and other neurological disorders.
Propriétés
IUPAC Name |
[2-(4-methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12-6-8-13(9-7-12)14-4-2-10-17(14)16(18)15-5-3-11-19-15/h6-9,14-15H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWMZOAGWLOUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)


![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)


![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7494114.png)